2-fluoro-4-methylbenzene-1-carboximidamide, acetic acid
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Overview
Description
2-fluoro-4-methylbenzene-1-carboximidamide, acetic acid is a chemical compound with the molecular formula C10H13FN2O2. This compound is notable for its unique structure, which includes a fluorine atom, a methyl group, and a carboximidamide group attached to a benzene ring, along with an acetic acid moiety. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-4-methylbenzene-1-carboximidamide, acetic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methylbenzonitrile and acetic acid.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient conversion.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-4-methylbenzene-1-carboximidamide, acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially converting the carboximidamide group to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Sodium methoxide (NaOCH3), ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: May produce amines or alcohols.
Substitution: Results in the replacement of the fluorine atom with other functional groups.
Scientific Research Applications
2-fluoro-4-methylbenzene-1-carboximidamide, acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-fluoro-4-methylbenzene-1-carboximidamide, acetic acid exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate biological responses.
Pathways: Interference with signaling pathways that regulate cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-4-methylbenzoic acid: Similar structure but lacks the carboximidamide group.
4-methylbenzene-1-carboximidamide: Similar structure but lacks the fluorine atom.
2-fluoro-4-methylbenzamide: Similar structure but with an amide group instead of carboximidamide.
Uniqueness
2-fluoro-4-methylbenzene-1-carboximidamide, acetic acid is unique due to the presence of both a fluorine atom and a carboximidamide group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2648945-97-3 |
---|---|
Molecular Formula |
C10H13FN2O2 |
Molecular Weight |
212.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.